molecular formula C18H17NO4S B15214376 1-[1-(4-Methoxybenzene-1-sulfonyl)-2-methyl-1H-indol-3-yl]ethan-1-one CAS No. 113424-27-4

1-[1-(4-Methoxybenzene-1-sulfonyl)-2-methyl-1H-indol-3-yl]ethan-1-one

Cat. No.: B15214376
CAS No.: 113424-27-4
M. Wt: 343.4 g/mol
InChI Key: ANYJITIMDZSEQY-UHFFFAOYSA-N
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Description

1-(1-((4-Methoxyphenyl)sulfonyl)-2-methyl-1H-indol-3-yl)ethan-1-one is a complex organic compound that features a sulfonyl group attached to a methoxyphenyl ring, which is further connected to an indole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-((4-Methoxyphenyl)sulfonyl)-2-methyl-1H-indol-3-yl)ethan-1-one typically involves multi-step organic reactions. One common method includes the sulfonylation of 4-methoxyphenyl with sulfonyl chloride in the presence of a base such as pyridine. This intermediate is then reacted with 2-methylindole under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(1-((4-Methoxyphenyl)sulfonyl)-2-methyl-1H-indol-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 4-methoxybenzoic acid.

    Reduction: Formation of 4-methoxythioanisole.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

1-(1-((4-Methoxyphenyl)sulfonyl)-2-methyl-1H-indol-3-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(1-((4-Methoxyphenyl)sulfonyl)-2-methyl-1H-indol-3-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The indole moiety can intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)ethan-1-one: Lacks the sulfonyl and indole groups, making it less complex and with different reactivity.

    1-(4-Methoxyphenyl)-2-methyl-1H-indole: Similar structure but without the sulfonyl group, affecting its chemical properties and applications.

    4-Methoxybenzenesulfonyl chloride: A precursor in the synthesis but lacks the indole and ethanone functionalities.

Uniqueness

1-(1-((4-Methoxyphenyl)sulfonyl)-2-methyl-1H-indol-3-yl)ethan-1-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the sulfonyl and indole groups allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry research.

Properties

CAS No.

113424-27-4

Molecular Formula

C18H17NO4S

Molecular Weight

343.4 g/mol

IUPAC Name

1-[1-(4-methoxyphenyl)sulfonyl-2-methylindol-3-yl]ethanone

InChI

InChI=1S/C18H17NO4S/c1-12-18(13(2)20)16-6-4-5-7-17(16)19(12)24(21,22)15-10-8-14(23-3)9-11-15/h4-11H,1-3H3

InChI Key

ANYJITIMDZSEQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)OC)C(=O)C

Origin of Product

United States

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